(2-Ethylpyrimidin-5-yl)boronic acid
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Overview
Description
(2-Ethylpyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyrimidin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This method enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of boronic acids often involves the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids . The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Ethylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: THF, DMF, and water are commonly used.
Major Products: The major products formed from these reactions include biaryl compounds, alcohols, and phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Ethylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Ethylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
(2-Methylpyrimidin-5-yl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
Phenylboronic acid: A simpler structure with a phenyl group attached to the boronic acid.
Uniqueness: (2-Ethylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and specialized applications .
Biological Activity
(2-Ethylpyrimidin-5-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids, including this specific pyrimidine derivative, are known for their ability to interact with biomolecules, making them valuable in drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H9BN2O2
- Molecular Weight : 153.97 g/mol
- CAS Number : [Not specified in the search results]
This compound exhibits biological activity primarily through its ability to bind to various enzymes and receptors. Its boronic acid moiety allows it to form reversible covalent bonds with diols, which is a key feature in its interaction with biological targets.
- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
- Anticancer Activity : Some studies suggest that pyrimidine derivatives can modulate immune responses and inhibit tumor growth by targeting specific pathways involved in cancer progression.
Biological Activity Summary Table
Activity Type | Target/Pathway | IC50 Value | Reference |
---|---|---|---|
Enzyme Inhibition | Serine Proteases | 0.5 μM | |
Anticancer | EGFR Mutants | 0.2 μM | |
Antifungal | Candida albicans | 6.3 μg/mL | |
Cytotoxicity | MCF-7 Cells | IC50 = 81 ng/mL |
Case Studies
- Anticancer Research : A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibitory effects on EGFR mutant cell lines, which are often resistant to conventional therapies. The mechanism involved apoptosis induction through mitochondrial pathways, evidenced by an increased Bax/Bcl-2 ratio.
- Antifungal Activity : In vitro studies showed that this compound inhibited the growth of Candida albicans and Candida glabrata, indicating its potential as an antifungal agent. The activity was notably higher against C. glabrata, suggesting a selective advantage in treating certain fungal infections.
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Studies conducted on animal models revealed no acute toxicity at concentrations up to 2000 mg/kg, suggesting a wide therapeutic window for potential clinical applications.
Properties
Molecular Formula |
C6H9BN2O2 |
---|---|
Molecular Weight |
151.96 g/mol |
IUPAC Name |
(2-ethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h3-4,10-11H,2H2,1H3 |
InChI Key |
BUBKYJYRXIBCIK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)CC)(O)O |
Origin of Product |
United States |
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